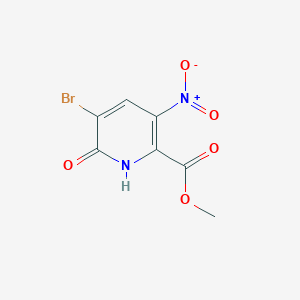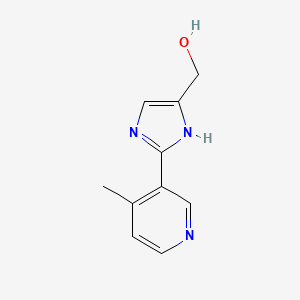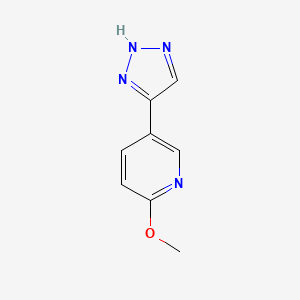![molecular formula C10H7N3O B13698525 3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876546 is a chemical compound known for its unique structure and properties It has garnered significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
The preparation of MFCD32876546 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are known for their stability and solubility . The preparation process typically involves the following steps:
Synthesis of the triazolo ring compound: This step involves the reaction of specific precursors under controlled conditions to form the triazolo ring structure.
Formation of the methanesulfonate crystal form: The triazolo ring compound is then converted into its methanesulfonate crystal form through a series of reactions involving methanesulfonic acid.
Purification and crystallization: The final product is purified and crystallized to obtain MFCD32876546 in its desired form.
Industrial production methods for MFCD32876546 are designed to be simple and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
MFCD32876546 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Typically involves nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
MFCD32876546 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a tool for studying cellular mechanisms.
Industry: Utilized in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of MFCD32876546 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular behavior .
Comparison with Similar Compounds
MFCD32876546 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Triazolo ring compounds: These compounds share a similar core structure and exhibit comparable stability and solubility properties.
Methanesulfonate derivatives: These compounds have similar chemical properties and are used in various industrial applications.
The uniqueness of MFCD32876546 lies in its specific combination of structural features and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-3-yl-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-4-9(14)8-7-12-10-3-1-2-6-13(8)10/h1-3,6-7H,4H2 |
InChI Key |
QZUYDPOEPAHOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)






![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)


![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)
